molecular formula C9H13NO4 B077855 Diethyl 2-cyanosuccinate CAS No. 10359-15-6

Diethyl 2-cyanosuccinate

Cat. No.: B077855
CAS No.: 10359-15-6
M. Wt: 199.2 g/mol
InChI Key: BYBZRPDCTRBPTM-UHFFFAOYSA-N
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Description

Diethyl 2-cyanosuccinate is a highly versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry research. Its structure incorporates both an ester and a nitrile (cyano) group adjacent to an activated methylene center, making it an excellent substrate for a wide range of condensation and cyclization reactions. A primary research application is its role as a key precursor in the synthesis of complex heterocyclic compounds, particularly pyrrole and pyridine derivatives, via multicomponent reactions such as the Hantzsch pyrrole synthesis. The electron-withdrawing nitrile group significantly enhances the acidity of the alpha-protons, facilitating deprotonation and subsequent nucleophilic attack, including in classic Knoevenagel condensations to form highly functionalized olefins. Furthermore, this compound serves as a critical intermediate in the development of potential pharmaceutical agents, including ACE inhibitors and other compounds with targeted biological activity. Its utility extends to material science for the preparation of functionalized polymers and organic frameworks. This reagent provides researchers with a robust and flexible scaffold for constructing complex molecular architectures with precision.

Properties

IUPAC Name

diethyl 2-cyanobutanedioate
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InChI

InChI=1S/C9H13NO4/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBZRPDCTRBPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
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DSSTOX Substance ID

DTXSID70291928
Record name diethyl 2-cyanosuccinate
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Molecular Weight

199.20 g/mol
Source PubChem
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CAS No.

10359-15-6
Record name Butanedioic acid, 2-cyano-, 1,4-diethyl ester
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Record name diethyl 2-cyanosuccinate
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Record name Butanedioic acid, 2-cyano-, 1,4-diethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-cyanosuccinate can be synthesized through the Claisen condensation of ethyl cyanoacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction involves the formation of a carbon-carbon bond between the cyanoacetate and oxalate esters, resulting in the desired diester product.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-cyanosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Diethyl 2-cyanosuccinate is primarily utilized as an intermediate in organic synthesis. It serves as a building block for the preparation of various heterocycles and other complex molecules.

  • Synthesis of Heterocycles : The compound is involved in the synthesis of N- and O-containing heterocycles through reactions such as cyclization and condensation. For instance, it can be reacted with amines to form substituted pyrroles or indoles, which are important in medicinal chemistry .
  • Claisen Condensation : this compound can be synthesized via Claisen condensation involving ethyl cyanacetate and diethyl oxalate. This reaction showcases its utility in forming more complex structures from simpler precursors .

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural properties.

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. These derivatives can be designed to target specific cancer pathways, making them candidates for further pharmacological studies .
  • Anti-inflammatory Agents : Some studies have explored the use of this compound derivatives as anti-inflammatory agents. Their ability to modulate inflammatory pathways presents opportunities for developing new therapeutic agents .

Material Science

This compound is also explored in material science for its polymerization capabilities.

  • Polyurethane Synthesis : The compound has been utilized in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and elastomers. Its reactivity allows for the incorporation into polymer chains, enhancing material properties such as flexibility and durability .
  • Catalyst Component : It has been investigated as a component in catalysts for olefin polymerization processes. Its unique structure contributes to the efficiency of catalytic systems used in industrial applications .

Data Summary

Application AreaSpecific Use CasesReferences
Chemical SynthesisHeterocycle formation, Claisen condensation
PharmaceuticalsAntitumor activity, anti-inflammatory agents
Material SciencePolyurethane synthesis, catalyst component

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that derivatives synthesized from this compound showed significant cytotoxicity against various cancer cell lines. The synthesis involved modifying the cyano group to enhance bioactivity while maintaining structural integrity .

Case Study 2: Polyurethane Development

Research on using this compound in polyurethane formulations revealed improved mechanical properties compared to traditional polyols. The incorporation of this compound led to materials with enhanced elasticity and thermal stability, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of diethyl 2-cyanosuccinate involves its ability to participate in various chemical reactions due to the presence of the cyano group. The cyano group is highly reactive and can undergo nucleophilic addition, substitution, and other reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares diethyl 2-cyanosuccinate with structurally analogous esters, highlighting key differences in functional groups and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications/Properties
This compound 10359-15-6 C₉H₁₃NO₄ 199.21 Cyano, ester Pharmaceutical impurity, synthetic intermediate
Dimethyl 2-cyanosuccinate 6283-71-2 C₇H₉NO₄ 171.15 Cyano, ester Research chemical; stored at 2–8°C; hazards: H302, H315, H319
Dimethyl 2-oxosuccinate 25007-54-9 C₆H₈O₅ 160.12 Oxo, ester Industrial applications; hazardous (requires first-aid measures for exposure)
Diethyl succinate 123-25-1 C₈H₁₄O₄ 174.19 Ester Food flavoring (pleasant odor); high solubility in organic solvents
(2R,3R)-Diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate Hydroxy, cinnamoyloxy, ester Synthetic intermediate; low yield (18%) in stereoselective synthesis
Ethyl isocyanoacetate 2999-46-4 C₅H₇NO₂ 113.11 Isocyano, ester Reactive intermediate for peptide coupling; R&D use

Biological Activity

Diethyl 2-cyanosuccinate is a compound of significant interest in organic chemistry and medicinal research due to its diverse biological activities and potential applications. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the Claisen condensation of ethyl cyanacetate with diethyl oxalate. This reaction typically employs sodium ethoxide as a catalyst, resulting in a product characterized by a keto-enol equilibrium that favors the enol form in solution . The compound exhibits notable spectral properties, such as strong IR absorption bands indicative of functional groups present in its structure.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to exhibit inhibition activity towards β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease pathology. The inhibition of BACE1 can potentially lead to decreased production of amyloid-beta peptides, which are associated with neurodegeneration .

3.1 Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

3.2 Antitumor Activity

This compound has also been evaluated for its antitumor effects. Studies indicate that it can induce apoptosis in cancer cell lines, thereby inhibiting tumor growth. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

3.3 Neuroprotective Effects

The compound's neuroprotective properties have garnered attention, particularly in models of neurodegenerative diseases. By inhibiting BACE1, this compound may offer protective effects against neuronal cell death and cognitive decline.

4. Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study published in Molecules explored the compound's inhibitory effects on BACE1 activity in vitro, demonstrating a dose-dependent response that suggests its potential as a therapeutic agent for Alzheimer's disease .
  • Case Study 2 : Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at specific concentrations, supporting further exploration into its use as an antimicrobial agent .
  • Case Study 3 : Research focused on the antitumor properties showed that treatment with this compound resulted in reduced viability of several cancer cell lines, indicating its potential role in cancer therapy .

5. Data Tables

Biological Activity Target Effect Reference
BACE1 InhibitionAlzheimer's DiseaseDecreased amyloid-beta levels
AntimicrobialBacterial StrainsGrowth inhibition
AntitumorCancer Cell LinesInduced apoptosis

6. Conclusion

This compound exhibits a range of biological activities that make it a promising candidate for further research and development in pharmacology and medicinal chemistry. Its mechanisms of action, particularly in relation to neuroprotection and antitumor effects, warrant extensive investigation to unlock its full therapeutic potential.

Q & A

Basic: What are the standard synthetic routes for preparing diethyl 2-cyanosuccinate, and how are intermediates characterized?

Methodological Answer:
this compound is typically synthesized via a Knoevenagel condensation between diethyl oxalacetate and cyanoacetic acid derivatives. Key steps include:

  • Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for diethyl oxalacetate to cyanoacetic ester) and use catalysts like piperidine or ammonium acetate under reflux conditions in ethanol .
  • Intermediate Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm intermediates using 1H^1H-NMR (e.g., α,β-unsaturated ester protons at δ 6.2–6.8 ppm) and IR (C≡N stretch at ~2200 cm1^{-1}) .

Basic: What analytical techniques are recommended for purity assessment and structural validation?

Methodological Answer:

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against commercial standards or synthesized controls .
  • Structural Validation : Employ 13C^{13}C-NMR to confirm ester carbonyl (δ 165–170 ppm) and nitrile carbon (δ 115–120 ppm). High-resolution mass spectrometry (HRMS) can verify molecular ion peaks (expected [M+H]+^+ for C8_8H11_{11}NO4_4: 210.0764) .

Basic: What safety protocols should be followed during handling and storage?

Methodological Answer:

  • Handling : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation risks, as cyanosuccinate derivatives may release trace HCN under acidic conditions .
  • Storage : Keep in amber glass bottles under inert gas (N2_2) at 4°C to prevent hydrolysis. Label containers with hazard warnings (e.g., "Cyanide Precursor") .

Advanced: How can researchers optimize reaction yields when scaling up this compound synthesis?

Methodological Answer:

  • DoE Approach : Use fractional factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, higher ethanol polarity improves cyano group stability but slows reaction kinetics—balance via response surface methodology .
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track nitrile formation and adjust feed rates dynamically .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer:

  • Isomer Identification : Check for E/Z isomerism in the α,β-unsaturated ester using NOESY NMR. Z-isomers show coupling constants (JJ) of 10–12 Hz, while E-isomers exhibit JJ > 15 Hz .
  • Impurity Profiling : Perform LC-MS/MS to detect byproducts like diethyl malonate-cyanohydrin adducts (m/z 245.1). Use column chromatography (SiO2_2, 5% MeOH/CH2_2Cl2_2) for purification .

Advanced: What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft EsE_s) parameters with biological activity (e.g., enzyme inhibition IC50_{50}) .
  • QSAR Modeling : Use Gaussian-based DFT calculations (B3LYP/6-31G**) to predict reactive sites for nucleophilic attack, validated via molecular docking (AutoDock Vina) .

Advanced: How to design a systematic review of this compound’s applications in medicinal chemistry?

Methodological Answer:

  • Search Strategy : Use Boolean operators in SciFinder: (this compound OR ethyl cyanosuccinate) AND (medicinal chemistry OR drug synthesis). Filter results by publication year (2010–2025) and peer-reviewed journals .
  • Data Synthesis : Tabulate key findings (e.g., % yield, bioactivity) in Excel. Critically appraise studies using Cochrane risk-of-bias tools for in vitro/in vivo experiments .

Advanced: How to validate the reproducibility of published protocols for this compound-based reactions?

Methodological Answer:

  • Replication Framework : Follow the ICH Q2(R1) guidelines for method validation. Test inter-day precision (n=3 replicates) and report relative standard deviation (RSD < 5%) for yield and purity .
  • Controlled Variables : Standardize reagents (e.g., anhydrous ethanol purity ≥99.8%) and equipment (e.g., calibrated thermocouples) to minimize variability .

Advanced: What in silico tools can predict this compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Reactivity Simulations : Run transition state searches using Gaussian 16 (M06-2X/def2-TZVP) to model nucleophilic additions. Compare activation energies (ΔG\Delta G^\ddagger) for different solvents (e.g., DMF vs. THF) .
  • Solvent Effect Analysis : Apply COSMO-RS to predict solubility parameters and optimize reaction media via Hansen solubility spheres .

Advanced: How to address discrepancies in toxicity profiles reported across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate LD50_{50} data from OECD-compliant studies (oral, dermal) using random-effects models. Assess heterogeneity via I2^2 statistics; values >50% indicate significant variability due to dosing protocols or animal models .
  • Mechanistic Studies : Perform Ames tests (TA98 strain ± S9 metabolic activation) to clarify mutagenicity risks, referencing OECD 471 guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-cyanosuccinate

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